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molecular formula C7H10O2 B075613 Cycloheptane-1,3-dione CAS No. 1194-18-9

Cycloheptane-1,3-dione

Cat. No. B075613
M. Wt: 126.15 g/mol
InChI Key: DBOVMTXPZWVYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04921994

Procedure details

To a 10°-20° C. solution of 20 g. (0.156 mole) of 3-hydroxycycloheptanone in 700 ml. of acetone was slowly added 54.9 ml. of 2.67M Jone's reagent (0.146 mole). The mixture was stirred 15 minutes and then quenched by addition of 12 ml. of isopropanol. The reactlon was filtered through diatomaceous earth and the filtrate concentrated on a rotovapor to about 100 ml. The residue was diluted with 300 ml. of saturated sodium chloride and then extracted with six 250 ml. portions of ether. The combined organic extract was washed with two 100 ml. portions of saturated sodium bicarbonate, dried over magnesium sulfate and evaporated under reduced pressure (aspirator) to yield an oil. Distillation of the crude oil gave 11.5 g. (58%) of the title compound as an oil.
Name
3-hydroxycycloheptanone
Quantity
0.156 mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
0.146 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4](=[O:9])[CH2:3]1>CC(C)=O>[C:4]1(=[O:9])[CH2:5][CH2:6][CH2:7][CH2:8][C:2](=[O:1])[CH2:3]1

Inputs

Step One
Name
3-hydroxycycloheptanone
Quantity
0.156 mol
Type
reactant
Smiles
OC1CC(CCCC1)=O
Step Two
Name
reagent
Quantity
0.146 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 10°-20° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of 12 ml
FILTRATION
Type
FILTRATION
Details
The reactlon was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated on a rotovapor to about 100 ml
ADDITION
Type
ADDITION
Details
The residue was diluted with 300 ml
EXTRACTION
Type
EXTRACTION
Details
of saturated sodium chloride and then extracted with six 250 ml
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with two 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of saturated sodium bicarbonate, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (aspirator)
CUSTOM
Type
CUSTOM
Details
to yield an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude oil
CUSTOM
Type
CUSTOM
Details
gave 11.5 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC(CCCC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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